molecular formula C23H28ClN5O3 B8193267 Azimilide

Azimilide

Katalognummer B8193267
Molekulargewicht: 458.0 g/mol
InChI-Schlüssel: MREBEPTUUMTTIA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Azimilide is a useful research compound. Its molecular formula is C23H28ClN5O3 and its molecular weight is 458.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Azimilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Azimilide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Class III Antiarrhythmic Agent : Azimilide is an investigational Class III antiarrhythmic developed for treating both supraventricular and ventricular tachyarrhythmias (Vernooy & Mangrum, 2005).

  • Treatment for Heart Failure : It has been observed as a vasodilator and positive inotrope in rats, suggesting its potential in heart failure treatment (Nand & Doggrell, 2000).

  • Use in Patients with Implanted ICDs : Azimilide dihydrochloride may effectively reduce the frequency of ventricular tachyarrhythmias in patients with implanted cardioverter defibrillators (Singer et al., 2004).

  • Effects on Cardiac Arrhythmias : It has antiarrhythmic and antifibrillatory effects in canine models of ventricular arrhythmia (Yao & Tseng, 1997).

  • Atrial Fibrillation and Flutter : Azimilide hydrochloride has shown efficacy in prolonging the time to recurrence of atrial fibrillation, atrial flutter, and paroxysmal supraventricular tachycardia (Page et al., 2008).

  • Symptom Reduction : It reduces symptoms reported at the time of atrial fibrillation recurrence, like fatigue, shortness of breath, chest pain, and dizziness (Connolly et al., 2003).

  • Blockade of HERG Channels : Azimilide blocks HERG channels, with implications in heart frequency and regulatory status (Busch et al., 1998).

  • Post-Myocardial Infarction : It is being developed to prevent sudden cardiac death in high-risk patients after myocardial infarction and to prolong the time to recurrence of atrial fibrillation and other arrhythmias (Karam et al., 1998).

  • Experimental Atrial Fibrillation : Azimilide is effective against experimental atrial fibrillation and affects atrial electrophysiologic properties differently from other blockers (Nattel et al., 1998).

Eigenschaften

IUPAC Name

1-[[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O3/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18/h4-9,16H,2-3,10-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREBEPTUUMTTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869988
Record name Azimilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Imidazolidinedione, 1-(((5-(4-chlorophenyl)-2-furanyl)methylene)amino)-3-(4-(4-methyl-1-piperazinyl)butyl)-

CAS RN

149908-53-2
Record name Azimilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149908-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azimilide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149908532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azimilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedine, a free-base, is prepared as described hereinbelow. The dihydrochloride salt, 1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4 imidazolidinedione dihydrochloride, (6.56 g, 0.0124 mole) prepared as described in Example A herein, is dissolved in H2O (300 ml) and washed with (1×100 ml). The aqueous phase is made basic with saturated NaHO3 solution. The resulting mixture is extracted with CH2Cl2 (4×100 ml). The extract is washed with saturated NaCl (2×50 ml), dried over MgSO4 (activated charcoal), filtered and concentrated under reduced pressure to a solid residue. This solid is triturated in anhydrous ether, collected and air-dried. Recrystallization once from absolute EtOH and then from toluene (activated charcoal), next washing with anhydrous ether and air drying gives 2.05 g (0.0045 mole) of 1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azimilide
Reactant of Route 2
Reactant of Route 2
Azimilide
Reactant of Route 3
Reactant of Route 3
Azimilide
Reactant of Route 4
Reactant of Route 4
Azimilide
Reactant of Route 5
Reactant of Route 5
Azimilide
Reactant of Route 6
Azimilide

Citations

For This Compound
2,900
Citations
D Clemett, A Markham - Drugs, 2000 - Springer
… ▴ In animal and clinical studies, azimilide prolonged repolarisation by increasing the action … , azimilide was effective in terminating both atrial and ventricular arrhythmias. Azimilide also …
Number of citations: 16 link.springer.com
R Karam, S Marcello, AE Corey - The American journal of cardiology, 1998 - Elsevier
… Azimilide has a good safety profile in open-label safety studies in >800 supraventricular … Unlike amiodarone, azimilide has shown no evidence of pulmonary or ocular toxicity. Azimilide …
Number of citations: 83 www.sciencedirect.com
AJ Camm, R Karam, CM Pratt - The American journal of cardiology, 1998 - Elsevier
… azimilide, a novel type of antiarrhythmic, for improving survival in post myocardial infarction (MI) patients at high risk of sudden cardiac death. Azimilide … Currently, azimilide is in Phase III …
Number of citations: 100 www.sciencedirect.com
BD Walker, CB Singleton, H Tie, JA Bursill… - Cardiovascular …, 2000 - academic.oup.com
Objective: To evaluate the effects of azimilide and ambasilide on the biophysical properties of the human-ether-a-go-go-related (HERG) channel. Methods: HERG was stably transfected …
Number of citations: 37 academic.oup.com
CM Pratt, SN Singh, HR Al-Khalidi, JM Brum… - Journal of the American …, 2004 - jacc.org
Objectives : The purpose of this study was to assess the effect of oral azimilide dihydrochloride (AZ) 100 mg versus placebo on the onset, termination, and prevalence of atrial fibrillation (…
Number of citations: 96 www.jacc.org
A Corey, H Al‐Khalidi, C Brezovic… - … & drug disposition, 1999 - Wiley Online Library
… -state azimilide pharmacokinetics and … azimilide concentrations ranged from 186 to 1030 ng mL−1 across the 35–200 mg day−1 dose range, while mean trough steady-state azimilide …
Number of citations: 15 onlinelibrary.wiley.com
B Fermini, NK Jurkiewicz, B Jow… - Journal of …, 1995 - journals.lww.com
We studied the effects of NE-10064 (azimilide), a new antiarrhythmic agent reported to be a selective blocker of the slowly activating component of the delayed rectifier, IKs. In ferret …
Number of citations: 137 journals.lww.com
…, Azimilide Supraventricular Arrhythmia Program 3 … - Journal of the American …, 2000 - jacc.org
OBJECTIVES The purpose of this study was to assess the effectiveness of azimilide, a class III antiarrhythmic drug, in reducing the frequency of symptomatic arrhythmia recurrences in …
Number of citations: 117 www.jacc.org
…, AJ Camm, Azimilide Trials Investigators - Journal of the American …, 2006 - jacc.org
… The focus of this article is on the 56 azimilide-assigned cases of TdP. A total of 31 azimilide-associated TdP cases occurred in placebo-controlled trials (n = 3,964), and 25 azimilide-…
Number of citations: 63 www.jacc.org
AJ Camm, CM Pratt, PJ Schwartz, HR Al-Khalidi… - Circulation, 2004 - Am Heart Assoc
… assigned to receive azimilide 75 mg, azimilide 100 mg, or … Because of enrollment difficulties, the azimilide 75 mg arm … completion, but only the azimilide 100 mg and placebo arms …
Number of citations: 305 www.ahajournals.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.